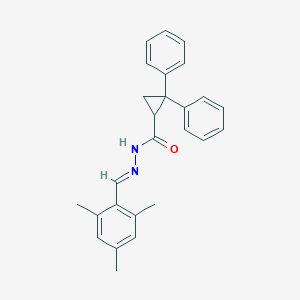
N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide, also known as MDC, is a compound with potential applications in scientific research. MDC is a cyclopropane derivative that has been studied for its mechanism of action and biochemical effects. In
Mécanisme D'action
The mechanism of action of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and cell division. N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce cell cycle arrest in cancer cells. N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to inhibit the growth of bacteria and fungi, possibly by disrupting the cell membrane.
Biochemical and Physiological Effects:
N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have a range of biochemical and physiological effects. In addition to its potential as an anticancer and neuroprotective agent, N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have anti-inflammatory and antioxidant properties. N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is its potential as a versatile research tool. Its ability to inhibit enzymes involved in DNA replication and cell division makes it a useful tool for studying these processes in vitro. N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide's potential as a neuroprotective agent also makes it a useful tool for studying neurodegenerative diseases in animal models. One limitation of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is its low yield in synthesis, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide. One area of interest is the development of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide derivatives with improved potency and selectivity. Another area of interest is the investigation of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide's potential as an antibacterial and antifungal agent. Additionally, further research is needed to fully understand the mechanism of action of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide and its potential as a neuroprotective agent.
Méthodes De Synthèse
The synthesis of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide involves the reaction of mesitylhydrazine with 2,2-diphenylcyclopropanecarboxaldehyde in the presence of a catalytic amount of acetic acid. The reaction proceeds via a Schiff base intermediate, which is reduced to N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide using sodium borohydride. The yield of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is typically around 50%.
Applications De Recherche Scientifique
N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and fungi. N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been investigated for its potential as a neuroprotective agent, with promising results in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
2,2-diphenyl-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O/c1-18-14-19(2)23(20(3)15-18)17-27-28-25(29)24-16-26(24,21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-15,17,24H,16H2,1-3H3,(H,28,29)/b27-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLFTQLYVDPQSP-WPWMEQJKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]cyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

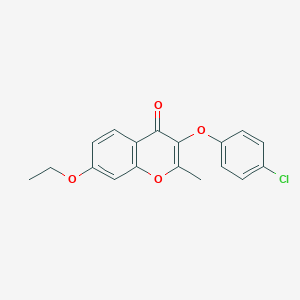
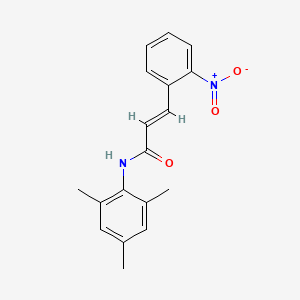
![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)
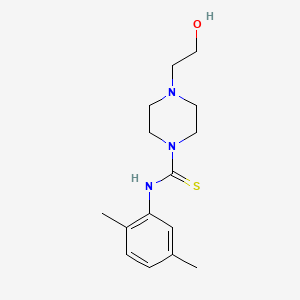
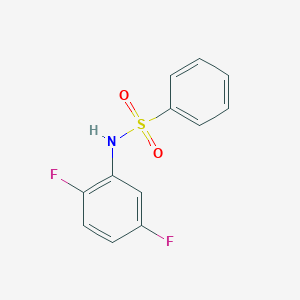
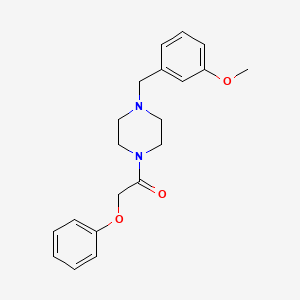
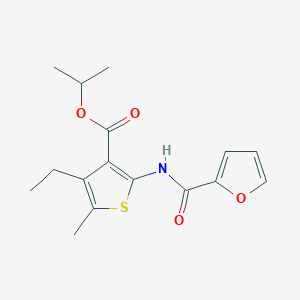
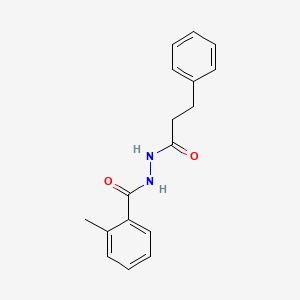
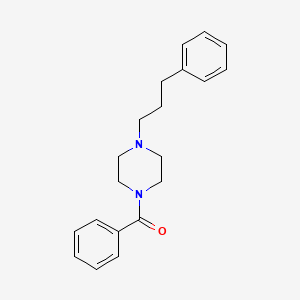
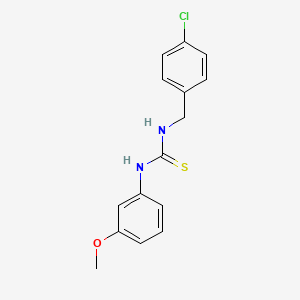
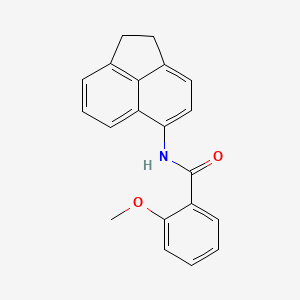
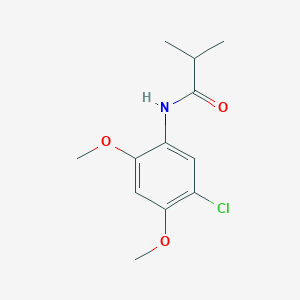
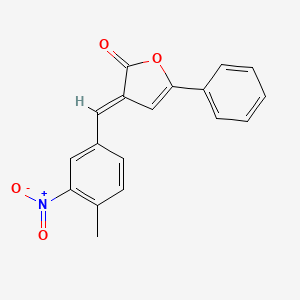
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)